molecular formula C19H17NO5 B2708374 [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 474922-65-1

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate

Cat. No.: B2708374
CAS No.: 474922-65-1
M. Wt: 339.347
InChI Key: PKLRDWQUMGEQAO-UHFFFAOYSA-N
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Description

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetylanilino group and a formylbenzoate group. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate typically involves the reaction of 4-acetylaniline with 4-formylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes by generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.

    [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-chlorobenzoate: Contains a chlorine atom instead of a formyl group.

    [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-nitrobenzoate: Features a nitro group instead of a formyl group.

Uniqueness

What sets [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate apart from its analogs is its formyl group, which imparts unique reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of both acetylanilino and formylbenzoate groups provides a unique combination of properties that can be exploited in research and industrial applications .

Properties

IUPAC Name

[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRDWQUMGEQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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